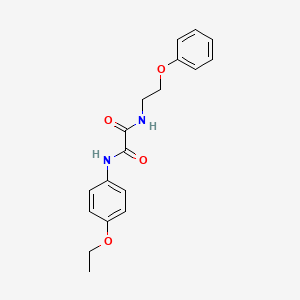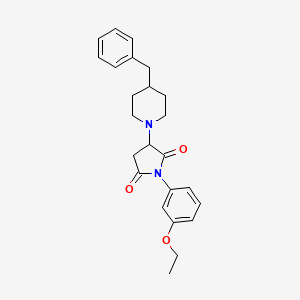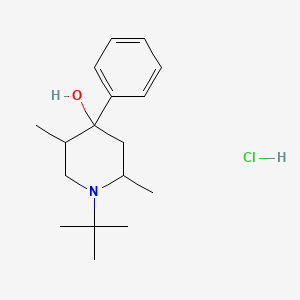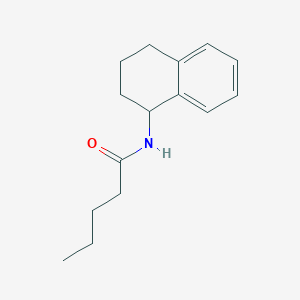
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields.
Synthesemethoden
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide obtained through these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)

